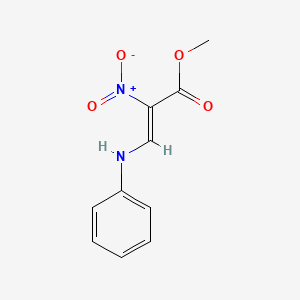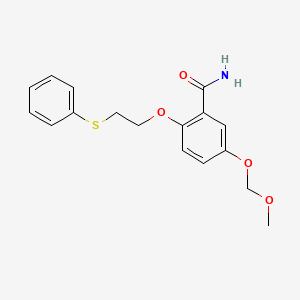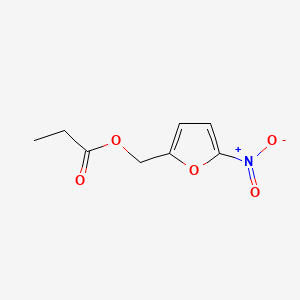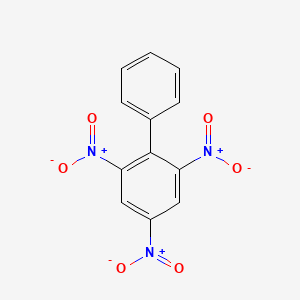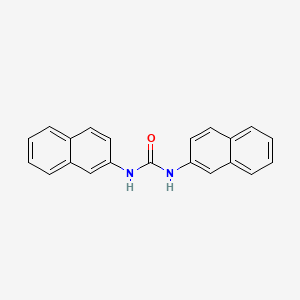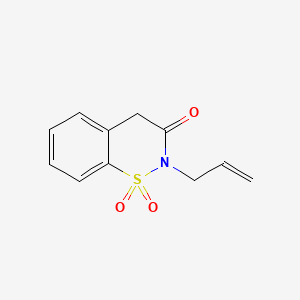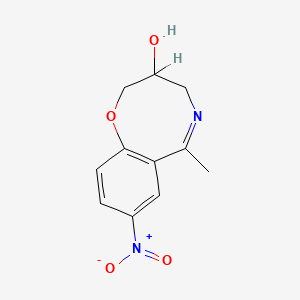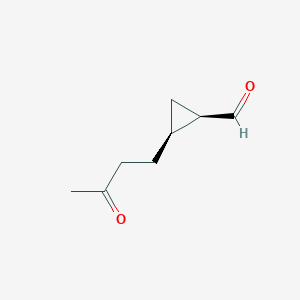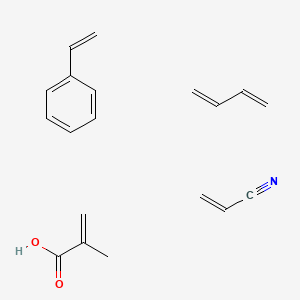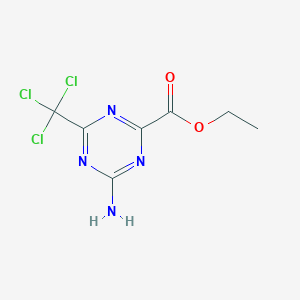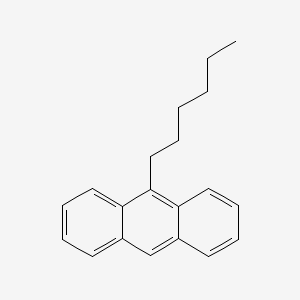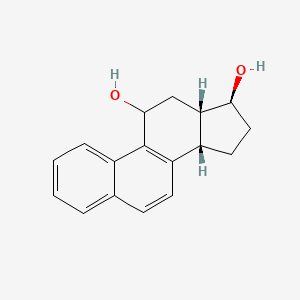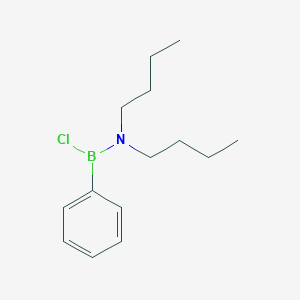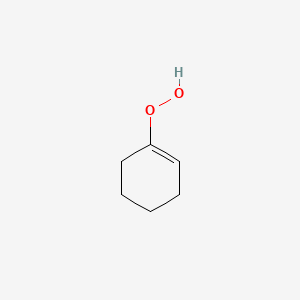
Cyclohexenyl hydroperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexenyl hydroperoxide is an organic compound with the molecular formula C₆H₁₀O₂ It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and transition metal compounds like iron (III) benzoate or copper (II) acetate. The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of cyclohexene using environmentally benign oxidants such as hydrogen peroxide or tert-butyl hydroperoxide. The process is catalyzed by heterogeneous transition metal-based catalysts, which enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexenyl hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexenone and cyclohexenol.
Reduction: The hydroperoxy group can be reduced to form cyclohexanol.
Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and tert-butyl hydroperoxide are commonly used oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxy group.
Major Products:
Oxidation: Cyclohexenone, cyclohexenol, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, different substituted cyclohexene derivatives can be formed.
Aplicaciones Científicas De Investigación
Cyclohexenyl hydroperoxide has several applications in scientific research:
Biology: It serves as a model compound for studying oxidative stress and the role of hydroperoxides in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of cyclohexenyl hydroperoxide involves the formation of free radicals through the homolytic cleavage of the O-O bond. These radicals can initiate various chain reactions, leading to the formation of different products. The compound can also act as an electrophilic reactant, participating in epoxidation and allylic oxidation reactions .
Comparación Con Compuestos Similares
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple and widely used oxidant with two hydroperoxy groups.
Uniqueness: this compound is unique due to its ability to undergo both epoxidation and allylic oxidation, providing access to a variety of functionalized products. Its reactivity is influenced by the presence of the double bond in the cyclohexene ring, which distinguishes it from other hydroperoxides .
Propiedades
Número CAS |
27254-23-5 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |
Clave InChI |
QEEPPWQOVJWUBC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


